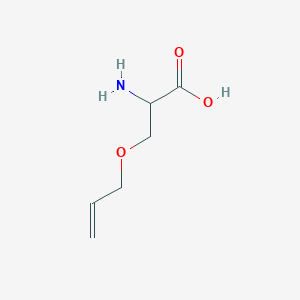

2-Amino-3-(prop-2-en-1-yloxy)propanoic acid

Beschreibung

2-Amino-3-(prop-2-en-1-yloxy)propanoic acid is a non-proteinogenic amino acid characterized by an allyl ether (prop-2-en-1-yloxy) substituent at the β-position of the propanoic acid backbone. The allyloxy group introduces unique steric and electronic properties, making it a versatile building block in organic synthesis and drug development .

Eigenschaften

IUPAC Name |

2-amino-3-prop-2-enoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTOASLATKFEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct O-Allylation of Serine Derivatives

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material: L-Serine or protected serine derivative | Serine or N-protected serine | Protecting amino group may improve selectivity |

| 2 | Base-mediated deprotonation of hydroxyl group | Base such as sodium hydride (NaH), potassium carbonate (K₂CO₃) | Ensures nucleophilicity of hydroxyl oxygen |

| 3 | Alkylation with allyl halide | Allyl bromide or allyl chloride, solvent like DMF or acetone, temperature 0–80 °C | Reaction time varies from several hours to overnight |

| 4 | Workup and purification | Acid-base extraction, crystallization or chromatography | Yields depend on reaction conditions and purity of starting materials |

This method is widely reported and is considered straightforward for introducing the allyl group onto the serine backbone.

Enzymatic or Catalytic Asymmetric Synthesis

Recent advances have demonstrated the use of catalytic asymmetric methods to obtain enantiopure β-amino acids, including derivatives similar to allylserine. These methods utilize:

- Confined imidodiphosphorimidate (IDPi) catalysts for one-pot aminomethylation

- Silylated aminomethyl ethers as reagents

- Hydrolytic workup to obtain free β-amino acids with high enantioselectivity

This approach offers scalability and high optical purity but is more complex than direct alkylation.

Protection and Deprotection Strategies

To improve yields and control stereochemistry, the amino group is often protected using standard protecting groups (e.g., Boc, Fmoc). After allylation, the protecting group is removed under acidic or basic conditions. This strategy helps in:

- Preventing side reactions involving the amino group

- Facilitating purification of intermediates

- Achieving optically active products by controlling stereochemistry

Reaction Parameters Influencing the Preparation

| Parameter | Typical Range/Conditions | Effect on Reaction |

|---|---|---|

| Temperature | 0 to 80 °C (commonly 50–70 °C) | Higher temperatures increase reaction rate but may cause side reactions |

| Solvent | DMF, acetone, acetonitrile, or alcohols | Polar aprotic solvents favor nucleophilic substitution |

| Base | NaH, K₂CO₃, NaOH | Strong bases deprotonate hydroxyl groups effectively |

| Reaction time | 1 to 24 hours | Longer times improve conversion but may reduce selectivity |

| pH | Neutral to basic | Basic conditions favor nucleophilic attack on allyl halide |

Example Synthetic Procedure (Literature-Based)

- Dissolve L-serine (or N-Boc-serine) in dry DMF.

- Add potassium carbonate as a base to deprotonate the hydroxyl group.

- Slowly add allyl bromide dropwise at 0 °C.

- Stir the reaction mixture at room temperature for 12 hours.

- Quench the reaction with water, extract with ethyl acetate.

- Purify the crude product by recrystallization or column chromatography.

- If protected, remove the amino protecting group using trifluoroacetic acid (TFA) in dichloromethane.

Summary Table of Preparation Methods

Research Insights and Notes

- The reaction temperature and solvent choice critically influence the yield and purity of 2-Amino-3-(prop-2-en-1-yloxy)propanoic acid.

- Enzymatic or catalytic methods provide routes to optically pure products but require specialized catalysts.

- Protection of the amino group is a common practice to avoid side reactions and facilitate isolation.

- The compound’s preparation is well-documented in patents and chemical supplier literature, reflecting its utility in biochemical research.

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound undergoes reactions typical of amino acids, with its prop-2-en-1-yloxy group enabling additional transformations.

Oxidation

Oxidizing agents like potassium permanganate can convert the amino group to an oxo group, altering its biological activity. This reaction typically occurs under acidic or neutral conditions.

Reduction

The carboxylic acid group may be reduced to a primary alcohol using reducing agents such as sodium borohydride. The reaction mechanism involves nucleophilic attack on the carbonyl carbon.

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol) in the presence of acidic catalysts (e.g., H₂SO₄) to form esters. This reaction is critical for modifying solubility or enabling further chemical transformations.

Substitution

The prop-2-en-1-yloxy group participates in nucleophilic substitution reactions. For example, hydrolysis under acidic conditions can cleave the ether bond, yielding serine derivatives.

| Reaction Type | Reagents | Key Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxidized amino group derivatives |

| Reduction | Sodium borohydride | Alcohol derivatives |

| Esterification | Methanol, H₂SO₄ | Methyl esters |

| Substitution (Hydrolysis) | HCl, H₂O | Serine derivatives |

Mechanistic Insights

The compound’s reactivity is influenced by its stereochemistry and functional group positioning:

-

Amino Group : Engages in condensation reactions, forming amides or imines.

-

Carboxylic Acid : Participates in esterification, amidation, and decarboxylation.

-

Prop-2-en-1-yloxy Group : Serves as a leaving group in substitution reactions or undergoes epoxidation under specific conditions.

Structural and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | (2S)-2-amino-3-prop-2-enoxypropanoic acid |

| PubChem CID | 54195890 |

This compound’s reactivity profile makes it a valuable tool in organic synthesis and biochemical studies, particularly in understanding amino acid-derived pathways .

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid, also known as o-allylserine, is a non-coding amino acid with several applications in scientific research . Its molecular formula is C6H11NO3, and it has a molecular weight of 145.16 g/mol .

Scientific Research Applications

(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid is used in a variety of scientific research applications. These applications span across chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Complex Molecules It serves as a fundamental building block in the synthesis of more complex molecules.

- Chemical Reactions It can undergo oxidation, reduction, and substitution reactions, allowing for the creation of various derivatives. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

Biology

- Biological Processes It is studied for its potential role in biological processes and interactions with enzymes.

- Molecular Targets The compound may interact with specific molecular targets and pathways, potentially binding to enzymes or receptors and modulating their activity to influence biochemical processes.

Medicine

- Therapeutic Effects It is investigated for potential therapeutic effects and as a precursor for drug development.

*A new promising lead compound with a surprisingly simple functional group, enhanced broad-spectrum activity and resistance-breaking properties was found .

Industry

- Specialty Chemicals and Materials It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(prop-2-en-1-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in various biochemical reactions, while the allyloxy group provides unique reactivity. These interactions can influence enzyme activity, metabolic processes, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

(a) Aliphatic Ether Derivatives

- 2-Amino-3-(prop-2-yn-1-yloxy)phenylpropanoic acid (Tyr-O-Alk, 6): Structure: Features a prop-2-yn-1-yl (propargyl) ether and a phenyl group at the β-position. Applications: Used in chemical proteomics to study protein tyrosination, leveraging its click chemistry compatibility . Key Difference: The propargyl group enables covalent bonding via copper-catalyzed azide-alkyne cycloaddition, unlike the allyloxy group in the target compound.

(b) Aromatic and Heterocyclic Derivatives

- (S)-2-Amino-3-(4-sulfophenyl)propanoic acid: Structure: Contains a sulfophenyl group, enhancing solubility and coordination properties. Applications: Utilized in synthesizing polymers with strong bonding capabilities, as demonstrated by X-ray crystallography . Key Difference: The sulfonic acid group increases hydrophilicity, contrasting with the hydrophobic allyloxy group.

- 2-Amino-3-(thiophen-2-yl)propanoic acid: Structure: Substituted with a thiophene ring. Applications: Studied in biocatalytic transformations, highlighting its role in stereoselective ammonia elimination reactions .

(c) Neurotoxic Analogues

- BMAA (2-Amino-3-(methylamino)-propanoic acid): Structure: Methylamino group at the β-position. Pharmacokinetics: Exhibits low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) but accumulates in the brain at high doses (>100 mg/kg), causing neurotoxicity . Key Difference: The methylamino group confers excitatory amino acid activity, unlike the inert allyloxy group.

Comparative Data Table

Research Findings and Functional Insights

- Bioavailability and Toxicity: BMAA’s neurotoxicity arises from its ability to mimic glutamate, whereas the allyloxy derivative lacks such activity due to its non-polar substituent . Allyloxy and propargyloxy groups enhance metabolic stability compared to hydroxyl or amino groups, as seen in tyrosine derivatives .

- Synthetic Utility: The allyloxy group in 2-Amino-3-(prop-2-en-1-yloxy)propanoic acid facilitates radical-based modifications, a property exploited in polymer synthesis . Propargyloxy analogs enable site-specific protein labeling, underscoring their importance in chemical biology .

Biologische Aktivität

Introduction

2-Amino-3-(prop-2-en-1-yloxy)propanoic acid, also known by its CAS number 1170674-20-0, is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a propenyl ether moiety, which may influence its interaction with biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that 2-Amino-3-(prop-2-en-1-yloxy)propanoic acid may exhibit various biological activities through several mechanisms:

- Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects: It may inhibit pro-inflammatory cytokines, contributing to a reduction in inflammation.

- Neuroprotective Properties: Preliminary studies suggest it could protect neuronal cells from apoptosis induced by oxidative stress.

Therapeutic Potential

The therapeutic applications of this compound are being explored in several areas:

- Cancer Treatment: Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro.

- Neurological Disorders: Its neuroprotective effects suggest potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

In Vitro Studies

A study conducted by Hwang et al. (2023) evaluated the effects of various amino acid derivatives on cancer cell lines. Among these, 2-Amino-3-(prop-2-en-1-yloxy)propanoic acid exhibited significant inhibition of cell proliferation in HER2-positive gastric cancer cells. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 10 | NCI-N87 (HER2+) | 25 | Inhibition of ELF3-MED23 PPI |

| 2-Amino-3-(prop-2-en-1-yloxy)propanoic acid | MCF7 (Breast) | 30 | Induction of apoptosis |

In Vivo Studies

In vivo studies using xenograft models have demonstrated that administration of this compound significantly reduced tumor volume compared to control groups. A dosage of 4 mg/kg was effective in inhibiting tumor growth over a period of four weeks.

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to evaluate long-term effects and potential side effects.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 2-Amino-3-(prop-2-en-1-yloxy)propanoic acid?

Methodological Answer:

A common approach involves coupling protected amino acid derivatives with propargyl ether intermediates. For example:

- Step 1 : Protect the amino group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent unwanted side reactions .

- Step 2 : Introduce the propenyloxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .

- Purification : Use reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the product. Confirm purity via LC-MS (molecular ion peak at m/z ~188.1) .

Advanced: How can stereoselective synthesis of this compound be achieved using biocatalysts?

Methodological Answer:

Stereoselective synthesis can leverage immobilized enzymes like SwCNTNH2-PAL (single-walled carbon nanotube-supported phenylalanine ammonia-lyase). Key steps:

- Biocatalyst Preparation : Immobilize PAL on functionalized nanotubes to enhance stability and reusability .

- Reaction Design : Perform ammonia elimination/addition in batch mode at 25°C, pH 7.4, with continuous monitoring via UV-Vis spectroscopy (λ = 280 nm) to track enantiomeric excess (>95% ee) .

- Optimization : Adjust reaction time (6–24 hrs) and substrate concentration (1–10 mM) to minimize byproducts.

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Engineering Controls : Use fume hoods for all synthetic steps to limit airborne exposure .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid latex due to permeability .

- Decontamination : Rinse skin with water for 15 minutes if exposed; use 0.1 M NaOH to neutralize spills .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: Which analytical techniques resolve structural ambiguities in this compound?

Methodological Answer:

- X-ray Crystallography : Determines absolute configuration using single crystals grown via vapor diffusion (solvent: ethanol/water 1:1) .

- NMR : Assign stereochemistry using - COSY and -DEPTH135 (key signals: δ 3.8 ppm for propenyloxy protons; δ 170 ppm for carboxylic carbon) .

- Tandem MS/MS : Fragmentation patterns (e.g., loss of HO or CO) confirm functional groups .

Advanced: How do pH and temperature affect the compound’s stability?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies at pH 2–12 (37°C, 72 hrs). Monitor via HPLC:

- Thermal Stability : Use TGA (thermogravimetric analysis) to identify decomposition above 150°C .

Advanced: How should researchers address contradictions in reported thermodynamic data?

Methodological Answer:

- Replicate Studies : Repeat calorimetry (e.g., CIDC or ITC) under standardized conditions (25°C, 0.1 M PBS) .

- Computational Validation : Compare experimental ΔH values with DFT calculations (B3LYP/6-311++G** basis set). Discrepancies >10 kJ/mol suggest experimental artifacts .

- Meta-Analysis : Aggregate data from ≥3 independent studies to identify outliers .

Advanced: What computational strategies predict binding affinity for biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with the compound’s InChIKey (e.g.,

PSPBMVIGHPBZQZ-LURJTMIESA-N) and target protein PDB IDs (e.g., 1XYZ). Set grid parameters to cover active sites . - MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å indicates strong binding) .

- QSAR Models : Train models on derivatives (e.g., fluorophenyl analogs) to predict IC values .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.